
2-((Furan-2-ylmethyl)thio)benzofuran
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Overview
Description
2-((Furan-2-ylmethyl)thio)benzofuran is a heterocyclic compound that combines the structural elements of both furan and benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of salicylaldehydes with appropriate reagents to form the benzofuran core . The furan-2-ylmethylthio group can be introduced through nucleophilic substitution reactions using furan-2-ylmethyl halides and thiol derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage exhibits moderate susceptibility to nucleophilic substitution under controlled conditions.
Key Observations :
-
Sodium hydride (NaH) promotes deprotonation of the thioether, enabling alkylation with primary alkyl halides .
-
Arylthiols undergo substitution under basic conditions, with electron-deficient thiols reacting faster.
Oxidation Reactions
The thioether group oxidizes selectively to sulfoxide or sulfone derivatives depending on reaction intensity.
Oxidizing Agent | Conditions | Product | Selectivity | Ref. |
---|---|---|---|---|
H₂O₂ (30%) | AcOH, 25°C, 6h | 2-((Furan-2-ylmethyl)sulfinyl)benzofuran | Sulfoxide | |
mCPBA | DCM, 0°C → rt, 2h | 2-((Furan-2-ylmethyl)sulfonyl)benzofuran | Sulfone |
Mechanistic Insight :
-
Hydrogen peroxide in acetic acid achieves partial oxidation to sulfoxide (kinetically controlled).
-
meta-Chloroperbenzoic acid (mCPBA) fully oxidizes the thioether to sulfone due to stronger electrophilic character.
Electrophilic Aromatic Substitution on Benzofuran
The benzofuran core undergoes electrophilic substitution preferentially at the C5 position.
Structural Influence :
-
The thioether group directs electrophiles to the C5 position via resonance and inductive effects .
-
Steric hindrance from the furanmethyl group limits substitution at C3/C7 positions .
Furan Ring Participation
The furan-2-ylmethyl substituent participates in cycloaddition and ring-opening reactions.
Notable Outcomes :
-
Diels-Alder reactivity is enhanced by electron-rich furan acting as a diene .
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Strong acids cleave the furan ring, yielding γ-ketothioether derivatives .
Transition-Metal Catalyzed Couplings
Palladium and copper catalysts enable cross-coupling at the benzofuran C3 position.
Synthetic Utility :
-
Suzuki-Miyaura coupling introduces aryl groups without disrupting the thioether .
-
Sonogashira-like conditions enable alkyne functionalization at C3 .
Radical-Mediated Transformations
Visible-light photocatalysis generates radicals for C–H functionalization.
Photocatalyst | Substrate | Product | Yield (%) | Ref. |
---|---|---|---|---|
Ir(ppy)₃ | DMSO, blue LEDs, 24h | 2-((Furan-2-ylmethyl)thio)benzofuran-6-carbaldehyde | 61 |
Mechanism :
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Modified Position | Biological Activity | IC₅₀/EC₅₀ (μM) | Ref. |
---|---|---|---|
Sulfone derivative | Anticancer (HeLa cells) | 12.4 | |
5-Nitro derivative | Antimicrobial (S. aureus) | 8.9 |
Structure-Activity Relationship :
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzofuran derivatives, including 2-((Furan-2-ylmethyl)thio)benzofuran. Research indicates that compounds with furan and benzofuran scaffolds exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results comparable to standard antibiotics .
2. Anticancer Properties
Benzofuran derivatives are recognized for their anticancer potential. The incorporation of furan into the benzofuran structure enhances its interaction with biological targets involved in cancer progression. Studies have reported that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), indicating their potential as chemotherapeutic agents .
3. Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may serve as a lead for developing new treatments targeting cognitive decline .
4. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been extensively studied, with findings suggesting that they can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cardiovascular disorders and aging .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several benzofuran-based compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, a derivative containing the furan-thio linkage demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to that of penicillin, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Evaluation
In another investigation, researchers explored the anticancer effects of various benzofuran derivatives on HepG2 cells. The study revealed that specific modifications to the benzofuran structure significantly enhanced cytotoxicity, suggesting that the incorporation of furan could be a strategic approach in drug design for cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)thio)benzofuran involves its interaction with various molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Known for its wide range of biological activities, including anti-inflammatory and anticancer properties.
Furan: Exhibits various pharmacological activities such as anti-ulcer and antibacterial effects.
Uniqueness
2-((Furan-2-ylmethyl)thio)benzofuran is unique due to the combination of the furan and benzofuran moieties, which may confer enhanced biological activities and diverse chemical reactivity compared to its individual components .
Biological Activity
The compound 2-((Furan-2-ylmethyl)thio)benzofuran is a derivative of benzofuran, a structural unit recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Structure-Activity Relationship
The biological activity of benzofuran derivatives is significantly influenced by their chemical structure. In particular, the presence of specific functional groups and their positions on the benzofuran ring can enhance or diminish activity against various biological targets.
Table 1: Structure-Activity Relationship of Benzofuran Derivatives
Compound | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
This compound | Anticancer | TBD | Potential cytotoxicity against cancer cell lines |
5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide | Anticancer | 0.1 | Significant antiproliferative activity |
6-Benzofurylpurine | Antimycobacterial | <0.60 | Highly potent against M. tuberculosis |
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with specific substitutions at the benzofuran ring have shown promising results in inhibiting cancer cell proliferation.
In a study focusing on various benzofuran analogues, several compounds demonstrated high cytotoxicity against leukemia cell lines such as K562 and HL60, with IC50 values indicating effective inhibition without harming normal cells . The presence of halogenated groups and hydrogen-donating phenolic hydroxyl groups was crucial for enhancing anticancer activity through favorable interactions with target proteins .
Case Study: Anticancer Screening
A series of benzofuran derivatives were screened for their anticancer potential using the triphenyl blue dye exclusion technique. Among these, derivatives with phenolic and halogen substituents exhibited the highest cytotoxic concentrations, suggesting that structural modifications can significantly impact biological efficacy .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain compounds possess profound antimycobacterial activity against strains like M. tuberculosis with low toxicity to mammalian cells.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
Compound | Activity Type | MIC (μg/mL) | Notes |
---|---|---|---|
6-Benzofurylpurine | Antimycobacterial | <0.60 | Highly effective against M. tuberculosis |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Antibacterial | 3.12 | Low cytotoxicity with good therapeutic index |
In particular, compounds that maintain a hydroxyl group at the C-6 position of the benzofuran ring showed enhanced antibacterial activity across various strains . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Benzofuran derivatives are also noted for their anti-inflammatory effects. Research has indicated that certain compounds can inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines involved in inflammatory responses.
In vitro studies demonstrated that specific benzofurans could significantly reduce NO production in stimulated human neutrophils, highlighting their potential as therapeutic agents in inflammatory diseases . The inhibition of lipoxygenase activity further supports the anti-inflammatory capabilities of these compounds.
Q & A
Q. What are the common synthetic routes for 2-((Furan-2-ylmethyl)thio)benzofuran, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The compound is typically synthesized via sulfenylation at the C-2 position of benzofuran. A robust method involves reacting benzofuran-2-thiols with furan-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) . Optimization strategies include:
- Temperature Control : Reactions performed at 60–80°C improve nucleophilic substitution efficiency.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity.
Key yield-limiting factors are steric hindrance from bulky substituents and competing side reactions (e.g., oxidation of thiols).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Focus
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–7.6 ppm for benzofuran) and thioether linkages (δ 3.8–4.2 ppm for -SCH₂-) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260.0063 for chlorophenyl analogs) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar 2-arylbenzofurans .
- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~280–320 nm) for optical property studies .
Q. How can researchers resolve discrepancies in spectral data between synthesized batches of this compound derivatives?
Advanced Research Focus
Data contradictions often arise from:
- Regioisomeric Byproducts : Use 2D NMR (COSY, HSQC) to distinguish between C-2 and C-3 sulfenylation products .
- Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift proton signals; replicate analyses in multiple solvents.
- Oxidative Degradation : Monitor for sulfoxide/sulfone formation via LC-MS and adjust inert atmosphere protocols (N₂/Ar) during synthesis .
Documentation of reaction parameters (pH, humidity) is critical for reproducibility.
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in biological systems?
Advanced Research Focus
SAR studies focus on:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzofuran C-5 position to enhance binding affinity to targets like interleukin-17A .
- Protein Conjugation : Modify the furanmethylthio moiety with aldehyde groups for covalent attachment to lysine residues in proteins (e.g., Concanavalin A), enabling fluorescence-based activity assays .
- Molecular Docking : Use software (AutoDock Vina) to predict interactions with enzyme active sites, validated by mutagenesis studies .
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for the C-S bond, predicting susceptibility to hydrolysis .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to simulate aggregation behavior.
- ADMET Predictions : Tools like SwissADME evaluate logP (~2.5–3.0) and cytochrome P450 interactions, guiding toxicity assessments .
Q. What methodologies are recommended for evaluating the toxicological and safety profiles of this compound derivatives?
Advanced Research Focus
- In Vitro Cytotoxicity : MTT assays on HepG2 cells (IC₅₀ >50 µM suggests low toxicity) .
- Genotoxicity Screening : Ames tests with Salmonella strains (TA98/TA100) detect mutagenic potential from reactive metabolites .
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation half-lives .
Unresolved concerns (e.g., furan ring opening metabolites) require further in vivo studies .
Q. How can researchers design experiments to study the nonlinear optical (NLO) properties of this compound?
Advanced Research Focus
- Hyper-Rayleigh Scattering (HRS) : Measure first hyperpolarizability (β) to assess NLO efficiency .
- Z-Scan Technique : Quantify two-photon absorption coefficients using femtosecond lasers.
- Theoretical Modeling : Correlate experimental β values with TD-DFT-calculated electronic transitions (e.g., charge-transfer from benzofuran to furan) .
Properties
CAS No. |
88673-94-3 |
---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-1-benzofuran |
InChI |
InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2 |
InChI Key |
ZJIHYGTUNWHKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CO3 |
Origin of Product |
United States |
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